o-Acetyl-L-threonine hydrochloride
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Overview
Description
o-Acetyl-L-threonine hydrochloride: is a derivative of the amino acid L-threonine It is characterized by the presence of an acetyl group attached to the oxygen atom of the threonine molecule, forming an ester linkage
Mechanism of Action
Target of Action
It is known that acetylated amino acids like o-acetyl-l-threonine hydrochloride often play crucial roles in various biochemical processes, including protein synthesis and metabolic pathways .
Mode of Action
Acetylated amino acids generally interact with their targets by serving as substrates or inhibitors for various enzymes, thereby influencing the rate of biochemical reactions .
Biochemical Pathways
For instance, they can serve as intermediates in the biosynthesis of other bioactive compounds .
Pharmacokinetics
As an acetylated amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Given its potential role as a metabolic intermediate, it may contribute to the synthesis of other bioactive compounds, thereby influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of o-Acetyl-L-threonine hydrochloride are not fully understood due to limited research. It is known that the compound plays a role in various biochemical reactions. For instance, it is involved in the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor in the biosynthesis of L-methionine and S-adenosylmethionine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Acetyl-L-threonine hydrochloride typically involves the acetylation of L-threonine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired compound through metabolic engineering and pathway optimization.
Chemical Reactions Analysis
Types of Reactions: o-Acetyl-L-threonine hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield L-threonine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: L-threonine and acetic acid.
Oxidation: Oxo derivatives of threonine.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
Chemistry: o-Acetyl-L-threonine hydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and fine chemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, improving their bioavailability and therapeutic efficacy.
Industry: In the industrial sector, this compound is used in the production of amino acid derivatives and other fine chemicals. It is also employed in the manufacture of specialty chemicals for various applications.
Comparison with Similar Compounds
o-Acetyl-L-homoserine hydrochloride: Similar in structure but with a different amino acid backbone.
Acetyl-L-carnitine hydrochloride: Another acetylated amino acid derivative with distinct biological functions.
L-threonine: The parent amino acid without the acetyl group.
Uniqueness: o-Acetyl-L-threonine hydrochloride is unique due to its specific acetylation at the oxygen atom, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQYCOUDKBQYRH-ZJQZTCRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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